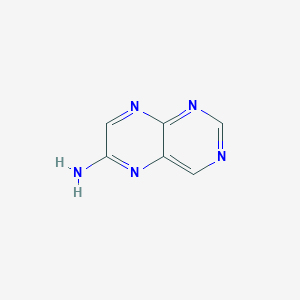
Pteridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pteridin-6-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are bicyclic structures composed of fused pyrazine and pyrimidine rings this compound is notable for its biological significance, particularly in the context of enzyme cofactors and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions: Pteridin-6-amine can be synthesized through several methods. One common approach involves the cyclo-condensation of 5,6-diaminopyrimidine with benzil or glyoxal. Another method involves the nucleophilic substitution at ring carbons and nitrogens, followed by organometallic couplings and side chain elaboration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Pteridin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
Pteridin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
Pteridin-6-amine exerts its effects primarily through its role as a cofactor in enzymatic reactions. It participates in the catalytic activity of enzymes by stabilizing transition states and facilitating the transfer of electrons or functional groups. The molecular targets include enzymes involved in folate metabolism, such as dihydropteroate synthase and tetrahydrobiopterin-dependent hydroxylases .
Comparison with Similar Compounds
Pteridine: The parent structure of pteridin-6-amine, which serves as the backbone for various derivatives.
Tetrahydrobiopterin: A reduced form of pteridine that acts as a cofactor in hydroxylation reactions.
Folic Acid: A pteridine derivative involved in single-carbon metabolism and nucleic acid synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in diverse reactions and serve as a versatile building block makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
pteridin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H,(H2,7,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYIDNNTUMEKSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633795 |
Source


|
| Record name | Pteridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-83-3 |
Source


|
| Record name | Pteridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

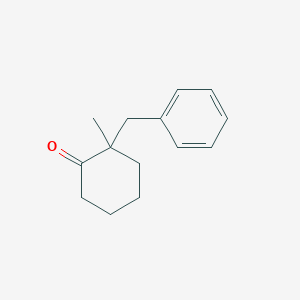
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)

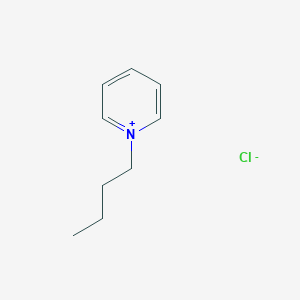
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)

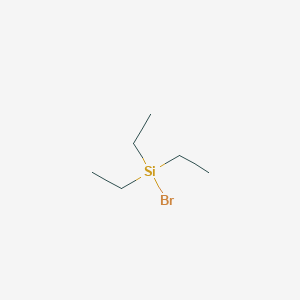

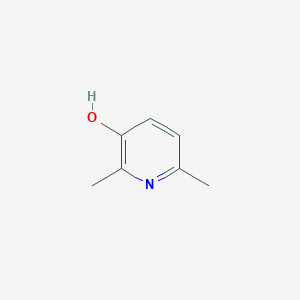
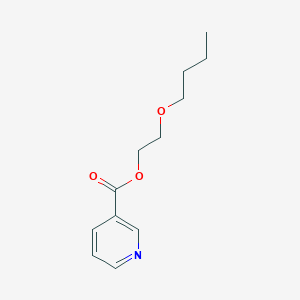

![(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride](/img/structure/B75732.png)

